N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is an organic compound with the molecular formula C12H16N2O It is a cyclobutanecarboxamide derivative with an aminomethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the cyclobutanecarboxylic acid: This can be achieved through a involving a suitable diene and a dienophile.
Amidation: The cyclobutanecarboxylic acid is then converted to the corresponding amide using reagents such as thionyl chloride (SOCl2) followed by reaction with an amine.
Introduction of the aminomethyl group: This step involves the reaction of the amide with formaldehyde and ammonium chloride under reductive amination conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclobutanecarboxamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide
- N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide
- N-[3-(aminomethyl)phenyl]cycloheptanecarboxamide
Uniqueness
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. This rigidity can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-8-9-3-1-6-11(7-9)14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJZKJAKJMAJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.